molecular formula C12H4Cl6 B1329219 2,2',3,3',5,6-Hexachlorobiphenyl CAS No. 52704-70-8

2,2',3,3',5,6-Hexachlorobiphenyl

Cat. No.: B1329219
CAS No.: 52704-70-8
M. Wt: 360.9 g/mol
InChI Key: RVWLHPJFOKUPNM-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation . The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other biomolecules, potentially causing toxic effects .

Cellular Effects

2,2’,3,3’,5,6-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism . For instance, exposure to this compound has been linked to metabolic disruption and the occurrence of nonalcoholic fatty liver disease (NAFLD) in in vitro studies . Additionally, it can cause oxidative stress and inflammation, leading to cellular damage .

Molecular Mechanism

The molecular mechanism of 2,2’,3,3’,5,6-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes, leading to the accumulation of toxic intermediates . It can also activate signaling pathways that result in changes in gene expression, contributing to its toxic effects . The binding of 2,2’,3,3’,5,6-Hexachlorobiphenyl to DNA and proteins can lead to mutations and other genetic alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, which means its effects can persist for extended periods . Long-term exposure to 2,2’,3,3’,5,6-Hexachlorobiphenyl has been associated with chronic health effects, including cancer and endocrine disruption . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause significant cellular damage and metabolic disruption .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism . At higher doses, it can lead to severe toxic effects, including liver damage, immune system suppression, and reproductive toxicity . Threshold effects have been observed, where a certain dose level must be reached before significant toxic effects occur .

Metabolic Pathways

2,2’,3,3’,5,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can bind to DNA and proteins . The metabolic activation of 2,2’,3,3’,5,6-Hexachlorobiphenyl can result in the production of toxic metabolites that contribute to its harmful effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,5,6-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues due to its lipophilic nature . This compound can also cross cell membranes and distribute throughout the body, leading to widespread exposure and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,6-Hexachlorobiphenyl can influence its activity and function. This compound can localize to cellular membranes, where it can disrupt membrane integrity and function . It can also accumulate in the nucleus, where it can interact with DNA and proteins, leading to genetic alterations and other toxic effects . The targeting of 2,2’,3,3’,5,6-Hexachlorobiphenyl to specific cellular compartments can be influenced by post-translational modifications and other cellular signals .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWLHPJFOKUPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074173
Record name 2,2',3,3',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52704-70-8
Record name PCB 134
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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